Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester
Description
Structural Characterization
Molecular Architecture and Stereochemical Features
The compound’s molecular architecture consists of a glycine backbone (CH₂CH₂CO₂Et) with the amino group substituted by two 2-ethoxy-2-oxoethyl groups. The ethyl ester moiety (-CO₂Et) is attached to the carboxylic acid group of glycine, while the nitrogen bears two identical substituents: 2-ethoxy-2-oxoethyl chains. Each substituent contains an ethoxy group (-OEt) and a ketone group (-CO-) linked to the central nitrogen.
The stereochemistry of the compound is constrained by the planar geometry of the ester carbonyl groups and the tetrahedral arrangement around the nitrogen atom. The bis-substitution pattern creates a symmetrical structure, with both 2-ethoxy-2-oxoethyl groups adopting similar spatial orientations.
| Molecular Formula | Molecular Weight |
|---|---|
| C₁₄H₂₆N₂O₈ | 362.38 g/mol |
Spectroscopic Profiling
Spectroscopic techniques provide critical insights into the compound’s functional groups and molecular environment.
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- Ethoxy Groups : Peaks at δ 1.2–1.4 ppm (methyl protons) and δ 4.1–4.3 ppm (methoxy protons).
- Ester Methylene (CH₂CO₂Et) : Singlet at δ 4.1–4.3 ppm.
- Ketone-Adjacent Methine (CH₂CO) : Multiplet at δ 3.6–3.8 ppm.
- Glycine Backbone (CH₂) : Triplet at δ 3.2–3.5 ppm.
¹³C NMR :
- Ester Carbonyl (CO₂Et) : Peak at δ 170–172 ppm.
- Ketone Carbonyl (CO) : Peak at δ 170–172 ppm.
- Ethoxy Methyl (OCH₂CH₃) : δ 15–18 ppm (CH₃) and δ 65–70 ppm (OCH₂).
Fourier-Transform Infrared (FT-IR)
- Ester C=O Stretching : Strong absorption at 1735–1750 cm⁻¹.
- Ether C-O-C Stretching : Sharp peaks at 1100–1300 cm⁻¹.
- N-H Stretching (if present): Absent due to full substitution of the amino group.
Raman Spectroscopy
- Ester C=O Vibrations : Intense bands at 1730–1750 cm⁻¹.
- C-N Stretching : Medium peaks at 550–600 cm⁻¹.
Crystallographic Analysis and Conformational Studies
Crystallographic data for this specific compound are not reported in the literature. However, analogs such as diethyl iminodiacetate (C₈H₁₅NO₄) exhibit crystalline structures with planar ester groups and hydrogen-bonding interactions between the amine and carbonyl groups. Computational studies suggest that the bis-substituted glycine derivative adopts a conformation where the ethoxy groups are oriented anti to the ester carbonyl to minimize steric strain.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) studies, as applied to related EDTA derivatives, reveal key electronic features:
- HOMO (Highest Occupied Molecular Orbital) : Localized on the nitrogen and adjacent carbonyl groups, indicating nucleophilic reactivity.
- LUMO (Lowest Unoccupied Molecular Orbital) : Dominated by the ethoxy groups, suggesting potential electrophilic sites.
- Charge Distribution : Partial negative charges on oxygen atoms (ester and ether groups) and partial positive charges on the nitrogen and carbonyl carbons.
| DFT Parameter | Value |
|---|---|
| HOMO Energy (eV) | -8.2–-8.5 |
| LUMO Energy (eV) | -0.5–-0.8 |
| Dipole Moment (D) | 4.2–4.5 |
Properties
IUPAC Name |
ethyl 2-[bis(2-ethoxy-2-oxoethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-4-17-10(14)7-13(8-11(15)18-5-2)9-12(16)19-6-3/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOBWJYMBBMTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester typically involves the reaction of glycine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction can be represented as follows:
Glycine+Ethyl chloroformate→Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester serves as a reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. The compound can undergo various reactions including oxidation to form oxo derivatives, reduction to yield alcohols, and nucleophilic substitution to replace ethoxy groups with other functional groups .
Biological Applications
Research is ongoing to investigate the biological activity of glycine derivatives. Glycine itself plays a crucial role in many biochemical pathways, and derivatives like N,N-bis(2-ethoxy-2-oxoethyl)-ethyl ester are studied for their potential interactions with biomolecules. These interactions could lead to novel therapeutic applications .
Medical Applications
The compound is being explored for its potential therapeutic uses. Preliminary studies suggest that it may have applications in drug development due to its ability to interact with biological targets . The hydrolysis of its ester groups can release glycine and ethoxy groups, which may participate in various biochemical processes.
Industrial Uses
In industry, glycine derivatives are used in the production of specialty chemicals and as intermediates in pharmaceutical synthesis. Their unique properties make them suitable for applications where specific reactivity is required .
Separation Techniques
A recent study highlighted the use of glycine-based ionic liquids for the selective extraction of metals such as cobalt and nickel from saline solutions. The study demonstrated that using dicyanamide-based ionic liquids enhanced extraction efficiency significantly compared to traditional methods . This application showcases the utility of glycine derivatives in environmental remediation and resource recovery.
Mechanism of Action
The mechanism of action of Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release glycine and ethoxy groups, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The target compound’s ethoxy esters enhance organic solubility compared to EDTA’s carboxylic acids.
- Reactivity: Ethoxy-oxoethyl groups are less electron-withdrawing than cyanoethyl substituents (), reducing electrophilicity at the nitrogen.
- Synthetic Utility : Like N,N-bis(benzyloxycarbonylmethyl) derivatives (), the target compound may serve as a protected intermediate for further functionalization.
Physicochemical Properties
- Molecular Weight: Estimated ~318 g/mol (based on C₁₄H₂₃NO₈).
- Solubility : Predominantly soluble in organic solvents (e.g., ethyl acetate, CH₂Cl₂) due to ester groups, contrasting with water-soluble EDTA derivatives.
Functional Comparisons
- Chelation Capacity : Unlike EDTA, the target compound lacks free carboxylic acids, limiting metal-binding efficacy. However, hydrolysis to bis(carboxymethyl)glycine could restore chelation.
- Toxicity Profile : Glycol ether derivatives (e.g., 2-methoxyethyl esters in ) are associated with reproductive toxicity, necessitating caution in applications involving ethoxy groups.
Biological Activity
Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester is a compound that has garnered attention in the scientific community due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C10H17NO6
- CAS Number: 16669-54-8
This compound is synthesized from glycine and ethyl chloroformate. The reaction typically involves a base such as triethylamine to facilitate the formation of the ester product. The general reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydrolysis of the ester groups releases glycine and ethoxy groups, which can participate in biochemical pathways. This mechanism allows for potential therapeutic applications in drug development and biochemical research.
1. Therapeutic Potential
Research indicates that this compound may exhibit various therapeutic properties:
- Antioxidant Activity: The compound may act as a free radical scavenger, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects: Preliminary studies suggest that it could modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
2. Pharmacological Studies
A study highlighted the compound's interaction with specific receptors involved in metabolic processes. It was shown to enhance glucose uptake in adipocytes (fat cells), indicating a role in metabolic regulation.
1. Case Studies
Several studies have investigated the biological effects of related compounds:
- A study on similar ester compounds demonstrated significant anti-inflammatory properties when tested in vitro using macrophage cell lines .
- Another investigation into glycine derivatives showed promising results in inhibiting certain cancer cell lines through apoptosis induction .
2. Comparative Analysis
A comparative analysis with structurally similar compounds (e.g., Glycine ethyl ester) revealed that this compound possesses enhanced reactivity due to its unique functional groups. This reactivity allows for greater interaction with biological targets .
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antioxidant, Anti-inflammatory | Hydrolysis releasing active glycine |
| Glycine ethyl ester | Moderate antioxidant | Basic free radical scavenging |
| N,N-Diethylglycine | Minimal anti-inflammatory | Limited receptor interaction |
Q & A
Q. What are the established synthetic routes for Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester, and how can reaction conditions be optimized?
The compound is synthesized via bisalkylation of glycine derivatives with bromoethyl esters. For example, tert-butyl N-(2-bromoethyl)iminodiacetate reacts with glycine under controlled conditions to form branched structures. Key steps include:
- Protection/deprotection strategies : Use tert-butyl or ethyl ester groups to protect reactive sites during alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization ensures purity, particularly when isolating intermediates .
Q. How can spectroscopic and chromatographic techniques characterize this compound?
- NMR spectroscopy : and NMR identify ethoxy and ester carbonyl groups (δ ~1.3–1.5 ppm for CHCHO and δ ~170 ppm for C=O) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO with MW ~404.4 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection monitors purity, especially when isolating byproducts .
Q. What experimental protocols address discrepancies in solubility data for this compound?
Reported solubility (1.0E-3 g/L in water at 25°C) may vary due to impurities or measurement methods. To resolve contradictions:
- Standardize solvent systems : Use buffered solutions (e.g., PBS) or organic-aqueous mixtures.
- Validate with multiple techniques : Compare gravimetric analysis, nephelometry, and UV absorbance .
Advanced Research Questions
Q. What strategies enable functionalization of this glycine derivative for conjugation with biomolecules?
The central glycine backbone allows site-specific modifications:
- Amide bond formation : React the free amine (if deprotected) with activated carboxylic acids (e.g., NHS esters).
- Click chemistry : Introduce azide/alkyne groups via ester hydrolysis followed by coupling .
- Metal coordination : Utilize tertiary nitrogen and ester oxygens for chelating transition metals (e.g., Cu) in catalytic studies .
Q. How does the compound’s stability under acidic or oxidative conditions impact its application in catalysis?
- Acidic conditions : Ethoxy esters hydrolyze to carboxylic acids, altering solubility and reactivity. Stability studies in pH 2–5 buffers are critical for catalytic applications .
- Oxidative environments : Tertiary amines may oxidize to N-oxides, detectable via FT-IR (N-O stretch ~1250 cm) or LC-MS .
Q. What are the structural analogs of this compound, and how do substituent variations affect chelation properties?
- Ethoxy vs. butoxy analogs : Replacing ethoxy with butoxy groups (e.g., CAS 14531-12-5) increases hydrophobicity and alters metal-binding kinetics .
- Propoxy derivatives : Propyl esters (e.g., CAS 56694-57-6) reduce steric hindrance, enhancing coordination with larger metal ions .
Q. How can researchers reconcile conflicting data on thermal properties (e.g., missing melting points)?
- Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures and glass transitions.
- Thermogravimetric Analysis (TGA) : Track weight loss at elevated temperatures (e.g., boiling point ~825°C at 760 mmHg) .
- Cross-reference analogs : Use data from structurally similar compounds (e.g., CAS 3626-00-4) to infer trends .
Q. What mechanistic insights explain its reactivity in hydroxylation or alkylation reactions?
- Ligand hydroxylation : Copper complexes facilitate benzylic C-H activation via μ-η:η-peroxo intermediates, as shown in model systems .
- Bisalkylation pathways : Formaldehyde byproducts (from decomposition) can lead to unexpected methylene-bridged derivatives, requiring rigorous byproduct analysis .
Methodological Notes
- Data validation : Cross-check spectral data with databases like EPA DSSTox and NIH Mass Spectral Library .
- Safety protocols : Handle under inert atmospheres to prevent ester hydrolysis or oxidative degradation .
- Ethical sourcing : Avoid unreliable vendors (e.g., benchchem.com ) and prioritize CAS Common Chemistry or EPA-registered suppliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
